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Trial Context
Adults: Solid 150 mg/day Daily without a loading dose. Nausea, [1][2]
Tumors (Single (continuous daily MTD not reached in another vomiting,
Agent) dosing) study up to 125 mg/m?/day. fatigue.

| Adults: Solid Tumors (Loading/Maintenance) | Loading: 900 mg (single dose) Maintenance: 150 mg/day
| 900 mg load on Day 1, then 150 mg daily from Day 2. For subsequent cycles, loading dose was 300 mg. |
Diarrhea was dose-limiting. | [3] [4] | | Pediatrics: CNS & Solid Tumors (Single Agent) | 50 mg/m?/day
(Recommended Phase II Dose) | Daily dosing. An MTD was not defined, as doses up to 125 mg/m?/day were
tolerated. | Neutropenia; rare hyperuricemia. | [2] | | Pediatrics: Solid Tumors (with Temsirolimus) | MTD
defined for the combination | Perifosine loading dose followed by daily maintenance, combined with
intravenous temsirolimus. | Not specified in summary; study aimed to find MTD for the combination. | [5] | |
Adults: Acute Leukemias (with UCN-01) | 100 mg/day (with UCN-01 65 mg/m?) | 150 mg every 6 hours
on Day 1 (load), then 100 mg daily continuously. | Pericardial effusion, hypotension, hyperglycemia. | [6] |

Detailed Experimental Protocols
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The following section details the methodology from two key studies that established foundational dosing

schedules for Perifosine.

Protocol for Single Agent Perifosine in Adults
(Loading/Maintenance Schedule)

This protocol is based on a phase I study designed to avoid gastrointestinal toxicity while achieving

sustained plasma concentrations [3].

e Study Population: Adults (=18 years) with advanced solid tumors for which standard therapy was
not available.
e Drug Administration:
o Formulation: 50 mg capsules.
o Cycle Length: 28-day cycles.
o Dosing:
= Loading Dose: Administered on day 1 (as an inpatient). The recommended dose was
900 mg, given as two 450 mg doses 6 hours apart.
= Maintenance Dose: Commenced on day 2 or 3 and continued for a total of 21 days. The
recommended dose was 150 mg administered orally once daily. Days 22-28 were
treatment-free.
= Subsequent Cycles: The loading dose was reduced to 300 mg on day 1 of cycles 2 and
beyond, with the maintenance dose remaining at 150 mg/day.
e Supportive Care: Antiemetic prophylaxis (e.g., granisetron, metoclopramide, dexamethasone) was
administered 30—60 minutes before the loading dose.
e Dose-Limiting Toxicity (DLT) & MTD: The dose-limiting toxicity was diarrhea, which occurred at
loading doses of 1200 mg and above. The MTD and recommended phase Il dose was the schedule
using a 900 mg loading dose and 150 mg daily maintenance.

Protocol for Single Agent Perifosine in Pediatric Patients

This protocol is from a phase I study of single-agent Perifosine in children with recurrent or refractory CNS

and solid tumors [2].

e Study Population: Pediatric patients (<21 years) with recurrent/refractory central nervous system
(CNS) or solid tumors.
¢ Drug Administration:
o Formulation: 50 mg tablets.
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o Dosing Scheme: A "3+3" dose escalation design was used across five dose levels (25, 50, 75,
100, and 125 mg/m?/day). Due to Perifosine's long half-life, the daily dose was administered as
a loading dose on day 1, followed by maintenance doses every 1 to 4 days, with the frequency
calculated based on the dose level and the patient's Body Surface Area (BSA) to achieve the
target daily exposure.

e Safety Monitoring: Patients underwent physical examination and laboratory assessment (CBC,
serum chemistry) prior to enroliment, one week after starting treatment, and during the first week of
each subsequent 28-day cycle.

¢ Key Findings: Only one dose-limiting toxicity (grade 4 hyperuricemia) was observed. An MTD was
not defined within the five dose levels investigated. The recommended Phase Il dose (RP2D) was
established as 50 mg/m?/day due to its favorable safety profile and saturable pharmacokinetics
above this dose.

Pharmacological Background & Mechanism

Perifosine is a synthetic, orally bioavailable alkylphospholipid. Unlike conventional chemotherapy, it
primarily acts on cell membranes to modulate signal transduction pathways rather than directly damaging

DNA [7] [1].

e Primary Mechanism: Its most consistent pharmacodynamic activity is the inhibition of the Akt
(Protein Kinase B) pathway. Perifosine interferes with the pleckstrin homology (PH) domain of Akt,
preventing its recruitment to the plasma membrane. This blocks the phosphorylation and activation of
Akt, a critical node in the PI3K/Akt/mTOR survival pathway [8] [7].

¢ Additional Mechanisms: Preclinical studies suggest Perifosine can also induce cell cycle arrest via
p21 induction, activate stress pathways like JNK, and inhibit other kinases such as Protein Kinase C
(PKC) [7] [1].

The following diagram illustrates the primary signaling pathway targeted by Perifosine and its synergistic

combinations.
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Key Application Notes for Researchers

e Schedule Dependency: The pharmacokinetics of Perifosine are highly saturable. A loading dose is
often critical to rapidly achieve therapeutic plasma concentrations, which are then maintained with a
lower daily dose [3].
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e Toxicity Profile: The primary dose-limiting toxicities are gastrointestinal, namely nausea, vomiting,
and diarrhea. Fatigue is also common. Proactive anti-emetic support is essential, especially during
loading doses [3] [1]. In pediatric studies, hematological toxicity like neutropenia was observed, as
well as rare cases of hyperuricemia [2].

e Combination Potential: The rational combination of Perifosine with other agents targeting the
PISK/Akt/mTOR pathway (e.g., Temsirolimus) or intersecting pathways has a strong preclinical
rationale and has been explored clinically to overcome resistance or enhance efficacy [5] [6] [8].

¢ Population Differences: Dosing must be carefully considered for the specific population. The
pediatric RP2D (50 mg/m?/day) is notably lower than the flat daily maintenance dose used in adults
(150 mg), highlighting the importance of dedicated pediatric trials [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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